

Unveiling VU0080241: A Technical Guide to a Novel mGluR4 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: VU0080241

Cat. No.: B1683068

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NASHVILLE, Tenn. – **VU0080241**, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGluR4), presents a significant research tool for investigating the therapeutic potential of targeting this receptor in a variety of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological activity of **VU0080241** for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

VU0080241 is a small molecule belonging to the pyrazolo[3,4-d]pyrimidine class of compounds. Its systematic IUPAC name is 1-(2,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine. The compound is a solid powder, soluble in dimethyl sulfoxide (DMSO), and should be stored at -20°C for long-term stability.

Table 1: Chemical and Physical Properties of **VU0080241**

Property	Value	Source
CAS Number	393845-24-4	[1]
Molecular Formula	C ₁₉ H ₂₃ N ₅	[1]
Molecular Weight	321.42 g/mol	[1]
Appearance	Solid powder	MedKoo Biosciences
Solubility	Soluble in DMSO	MedKoo Biosciences
Storage	-20°C (long-term)	[1]

Pharmacological Profile

VU0080241 acts as a positive allosteric modulator of mGluR4, meaning it does not directly activate the receptor but rather enhances the receptor's response to the endogenous ligand, glutamate. This mechanism offers the potential for a more nuanced and safer pharmacological intervention compared to direct-acting agonists.

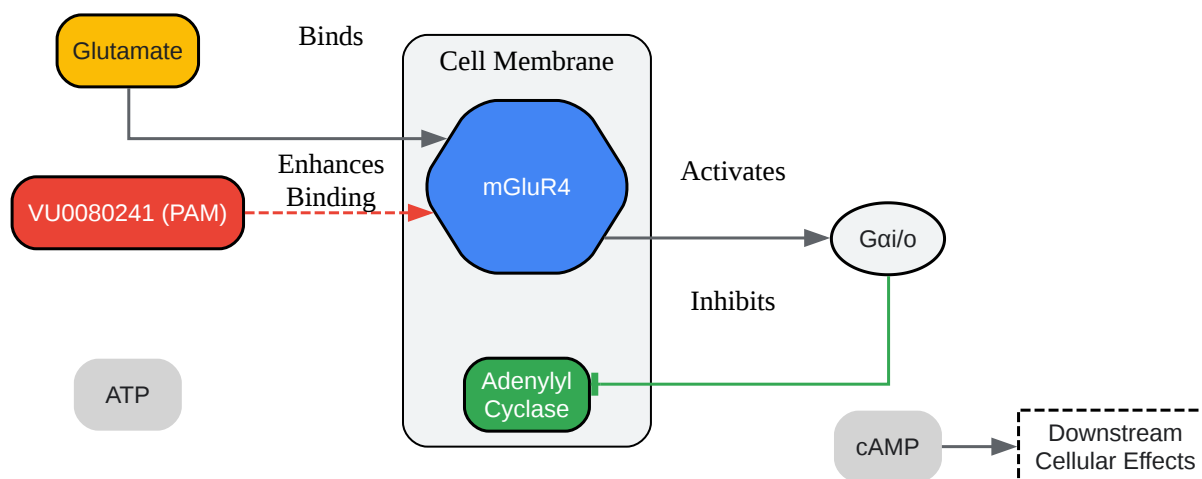
Table 2: Pharmacological Data for **VU0080241**

Parameter	Value	Description	Source
EC ₅₀	~5 µM	The concentration of VU0080241 that produces half-maximal potentiation of the glutamate response at mGluR4.	[2]

While detailed selectivity and in vivo efficacy data for **VU0080241** are not extensively published in publicly available literature, its characterization as a selective mGluR4 PAM suggests a favorable profile for research purposes. Further studies are required to fully elucidate its activity at other mGluR subtypes and its therapeutic potential in animal models of disease.

Signaling Pathway

Metabotropic glutamate receptor 4 is a G-protein coupled receptor (GPCR) that, upon activation, couples to the G α i/o subunit. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As a PAM, **VU0080241** enhances this glutamate-mediated signaling pathway.



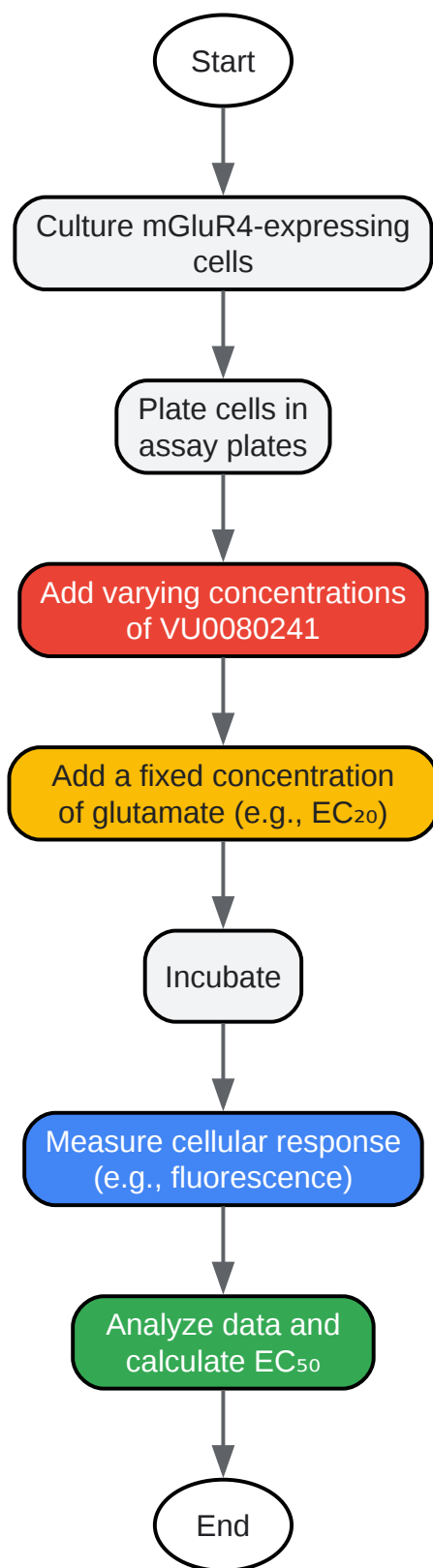
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Caption: mGluR4 signaling pathway modulated by **VU0080241**.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **VU0080241** are typically found in the primary scientific literature. While a specific, publicly available, step-by-step synthesis protocol for **VU0080241** is not readily available, the general synthesis of pyrazolo[3,4-d]pyrimidine derivatives is well-documented.

The determination of the EC₅₀ value for **VU0080241** would involve a functional assay, such as a calcium mobilization assay or a cAMP assay, in a cell line expressing recombinant mGluR4. A general workflow for such an experiment is outlined below.



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Caption: Generalized workflow for determining the EC₅₀ of **VU0080241**.

Conclusion

VU0080241 is a valuable pharmacological tool for the study of mGluR4 function. Its positive allosteric modulatory activity provides a means to selectively enhance the receptor's signaling in a manner that more closely mimics physiological activation. This in-depth technical guide serves as a foundational resource for researchers aiming to utilize **VU0080241** in their investigations into the role of mGluR4 in health and disease. Further characterization of its in vivo properties and selectivity will be crucial for its potential translation into therapeutic applications.

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References

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